乙氧杂环-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

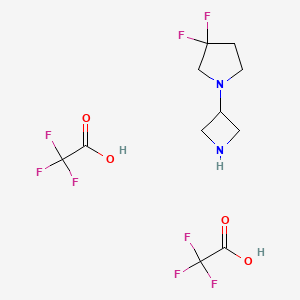

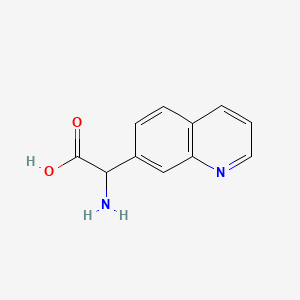

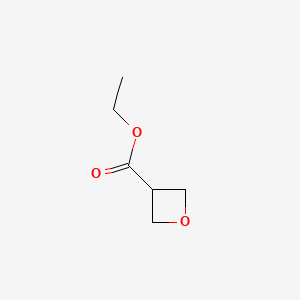

Ethyl oxetane-3-carboxylate is a derivative of oxetane-3-carboxylic acid . Oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of oxetanes has been achieved through various methods. One approach involves the use of alcohol substrates in a process known as Oxetane Synthesis via Alcohol C−H Functionalization . Another method involves the use of readily available starting materials in a 4-pot telescoped procedure .Molecular Structure Analysis

The molecular structure of Ethyl oxetane-3-carboxylate is derived from its parent compound, Oxetane-3-carboxylic acid. The molecular weight of Oxetane-3-carboxylate is 86.1323 .Chemical Reactions Analysis

Oxetanes have unique chemical properties that have triggered significant advances in medicinal chemistry . They undergo various chemical reactions, including ring-opening with Trimethyloxosulfonium Ylide , and they can be accessed from enantioenriched epoxides with full retention of enantiomeric purity .科学研究应用

Comprehensive Analysis of Ethyl Oxetane-3-Carboxylate Applications

Ethyl oxetane-3-carboxylate is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and properties. Below is a detailed analysis of six distinct applications of this compound in scientific research:

Synthesis of Biologically Active Compounds: Ethyl oxetane-3-carboxylate is used in the synthesis of biologically active compounds. Its four-membered oxetane ring is a key feature in medicinal chemistry, often incorporated into drugs to improve their physicochemical properties . The oxetane ring can enhance the stability and bioavailability of pharmaceuticals, making it a valuable component in drug design.

Kinase Inhibitor Development: The oxetane ring, present in ethyl oxetane-3-carboxylate, is explored for its potential in kinase inhibitor development. Kinase inhibitors are crucial in treating various diseases, including cancer. The oxetane’s ability to act as a nonclassical isoster of the carbonyl group, with high polarity and hydrogen bond acceptor capability, makes it an attractive motif in the search for new kinase inhibitors .

Advanced Material Synthesis: Researchers utilize ethyl oxetane-3-carboxylate in the synthesis of advanced materials. The oxetane ring can impart unique mechanical and thermal properties to polymers and resins. Its incorporation into materials can lead to the development of products with enhanced durability and performance.

Organic Synthesis Methodology: Ethyl oxetane-3-carboxylate plays a role in organic synthesis methodology. It can undergo ring-opening reactions, which are useful in creating complex organic molecules. This property is particularly beneficial in constructing molecules with intricate architectures for various chemical applications .

Chemical Space Exploration: The compound is pivotal in chemical space exploration, particularly in identifying new chemical entities with potential therapeutic applications. Its structural features allow for the creation of diverse chemical libraries, aiding in the discovery of compounds with novel biological activities .

Physicochemical Property Studies: Ethyl oxetane-3-carboxylate is studied for its impact on the physicochemical properties of molecules. The oxetane ring’s influence on properties like solubility, stability, and reactivity is of significant interest. Understanding these effects can lead to the optimization of existing compounds and the design of new ones with desired characteristics .

安全和危害

Ethyl oxetane-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin, eyes, or clothing .

未来方向

Oxetanes, including Ethyl oxetane-3-carboxylate, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have potential applications in the synthesis or late-stage modification of biologically active compounds . Future research will likely focus on expanding the scope of oxetanes and improving their synthesis methods .

作用机制

Target of Action

Ethyl Oxetane-3-carboxylate is a type of oxetane, which are strained four-membered heterocycles containing an oxygen atom . Oxetanes are receiving attention in drug design given their metabolic stability, rigidity, and hydrogen-bond acceptor ability . .

Mode of Action

Oxetanes in general are known to be reactive intermediates for further synthesis . They can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Biochemical Pathways

Oxetanes are known to be involved in various synthetic methods, including the engineering of required substrates or the use of complex starting materials, such as epoxides .

Pharmacokinetics

Oxetanes are known for their metabolic stability , which could potentially influence their bioavailability.

Result of Action

The addition of oxetanes to formulations has been correlated with improvements in polymerization kinetics and polymer properties .

属性

IUPAC Name |

ethyl oxetane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-9-6(7)5-3-8-4-5/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQOSCYJUNUVCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B599259.png)

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)